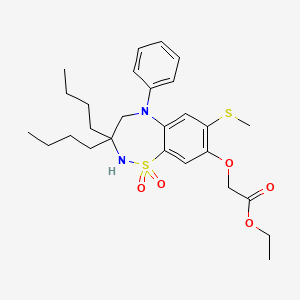
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate is a complex organic compound with a molecular formula of C27H38N2O5S2 and a molecular weight of 534.73 g/mol . This compound is characterized by its unique structure, which includes a benzothiadiazepine ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate involves multiple steps. The starting materials typically include 3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine and ethyl bromoacetate. The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of sulfoxides to sulfides.
Scientific Research Applications
Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiadiazepine ring system allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate can be compared to similar compounds such as:
Odevixibat: A sodium/bile acid co-transporter reversible inhibitor used in the treatment of cholestatic liver diseases.
Thiazoles: Compounds with diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
The uniqueness of Ethyl 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C27H38N2O5S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetate |
InChI |
InChI=1S/C27H38N2O5S2/c1-5-8-15-27(16-9-6-2)20-29(21-13-11-10-12-14-21)22-17-24(35-4)23(34-19-26(30)33-7-3)18-25(22)36(31,32)28-27/h10-14,17-18,28H,5-9,15-16,19-20H2,1-4H3 |
InChI Key |
MCSHAVRWYHIROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)OCC)SC)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















